An In-depth Technical Guide to (S)-2-Amino-N-(2-bromo-phenyl)-propionamide: A Chiral Scaffold for Drug Discovery
An In-depth Technical Guide to (S)-2-Amino-N-(2-bromo-phenyl)-propionamide: A Chiral Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of the chiral molecule, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. In the absence of extensive, direct experimental literature for this specific compound, this document leverages established principles of organic chemistry and extrapolates from data on structurally analogous N-aryl amides and amino acid derivatives. The insights provided are intended to guide researchers and drug development professionals in exploring the potential of this compound as a valuable building block in medicinal chemistry.
Introduction: The Significance of N-Aryl Amino Amide Scaffolds
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a chiral amide derived from the natural amino acid (S)-alanine and 2-bromoaniline. The incorporation of an N-aryl group into an amino acid framework is a well-established strategy in medicinal chemistry for the synthesis of novel bioactive molecules and peptidomimetics. The presence of the aromatic ring can introduce favorable pharmacokinetic properties and provide a vector for further functionalization, while the stereochemistry of the amino acid backbone is often crucial for specific interactions with biological targets. The bromine substituent on the phenyl ring further offers a handle for cross-coupling reactions, enhancing the synthetic versatility of this scaffold.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₁BrN₂O | Based on structural components |
| Molecular Weight | 243.10 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to off-white solid | Typical for simple amides[2] |
| Melting Point | Elevated, likely >100 °C | Due to intermolecular hydrogen bonding capabilities of the amide and amino groups[1] |
| Boiling Point | High, with probable decomposition | Characteristic of primary amides[4] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) | The polar amide and amino groups contribute to solubility in polar solvents, while the hydrophobic bromophenyl group may limit aqueous solubility.[1][3] |
| Acidity/Basicity | Near-neutral, with a weakly basic amino group | The lone pair on the amide nitrogen is delocalized by resonance, making it non-basic. The primary amine is basic.[4] |
Proposed Synthesis and Purification
The synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide can be logically achieved through a standard peptide coupling reaction. This would involve the formation of an amide bond between an N-protected (S)-alanine derivative and 2-bromoaniline, followed by the removal of the protecting group.
Diagram of Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: N-Protection of (S)-Alanine
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Dissolve (S)-alanine (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
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Add a base, for example, triethylamine (Et₃N) (2.5 eq), to the solution and cool to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the organic solvent under reduced pressure.
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Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-(S)-alanine.
Step 2: Amide Coupling
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Dissolve N-Boc-(S)-alanine (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
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Add a coupling agent system, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), to the solution and stir for 15 minutes at 0 °C.
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Add 2-bromoaniline (1.1 eq) to the reaction mixture, followed by a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
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Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Step 3: Deprotection
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Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM).
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Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM), at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the removal of the Boc group by TLC.
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Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
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Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with an appropriate organic solvent.
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Dry, filter, and concentrate the organic extracts to yield (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Predicted Analytical Characterization
The identity and purity of the synthesized (S)-2-Amino-N-(2-bromo-phenyl)-propionamide would be confirmed using standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different protons in the molecule. A doublet for the methyl group (CH₃), a quartet for the alpha-proton (α-CH), and multiplets in the aromatic region for the four protons on the bromophenyl ring. The protons of the primary amine (NH₂) and the amide (NH) would appear as broad singlets.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct carbon signals, including the methyl carbon, the alpha-carbon, the carbonyl carbon, and the six carbons of the bromophenyl ring (with the carbon attached to the bromine showing a characteristic shift).
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 244.0 and 246.0, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching vibrations.
Potential Biological Activities and Research Applications
While the specific biological profile of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide has not been reported, the N-aryl amino acid motif is present in numerous compounds with diverse pharmacological activities.[5] Derivatives of aryl propionic acids are known to possess anti-inflammatory, antibacterial, anticancer, and anticonvulsant properties.[6]
Diagram of Potential Research Applications
Caption: Potential research pathways for the target compound.
Research Directions:
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Antimicrobial Activity: N-aryl amino acids and related amides have demonstrated activity against various bacterial and fungal strains.[5][7] This compound could be screened against a panel of clinically relevant pathogens.
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Anticancer Properties: The aryl propionic acid scaffold is a component of some non-steroidal anti-inflammatory drugs (NSAIDs), which have been investigated for their anticancer effects.[6] The antiproliferative activity of this compound could be evaluated against various cancer cell lines.
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Enzyme Inhibition: The structural features of this molecule may lend themselves to binding within the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.
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Synthetic Intermediate: The primary amine and the bromo-substituent serve as functional handles for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Safety Considerations
As with any chemical compound, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide should be handled with appropriate safety precautions in a laboratory setting. Aromatic amines and halogenated aromatic compounds can be hazardous. It is recommended to consult the Safety Data Sheet (SDS) for 2-bromoaniline and other reactants. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide represents a promising yet underexplored chiral building block for drug discovery and medicinal chemistry. Based on the known properties of related N-aryl amides and amino acid derivatives, it is predicted to be a stable, solid compound with potential for a range of biological activities. The proposed synthetic route is straightforward and employs standard organic chemistry techniques. This technical guide serves as a foundational resource to stimulate further experimental investigation into the synthesis, characterization, and application of this versatile chemical entity.
References
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- O'Connor, K., & Adejare, A. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4478.
- [Authoritative Source on N-arylcinnamamides]. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed.
- [Authoritative Source on Aryl Propionic Acid Derivatives].
- [Authoritative Source on Amide Chemistry]. Amides - Organic Chemistry. Science Ready.
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